4-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride
Description
Properties
IUPAC Name |
4-ethyl-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-2-9-7-8-12-11-6-4-3-5-10(9)11;/h3-6,9,12H,2,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNOMUNJHUVNSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNC2=CC=CC=C12.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Catalytic Hydrogenation
- Quinoline derivatives can be directly hydrogenated to tetrahydroquinolines using metal catalysts such as palladium on charcoal under hydrogen atmosphere.
- However, for 4-substituted derivatives like 4-ethyl, direct hydrogenation often leads to mixtures and side products, complicating purification and reducing yield.
- Literature reports attempts to reduce 3,4-diarylquinolines using catalytic hydrogenation or lithium aluminum hydride (LAH) reflux, but these resulted in multiple unidentified products, indicating challenges with direct reduction for substituted quinolines.
Reduction of 2,3-Dihydroquinolin-4-ones
- An alternative approach involves reducing 2,3-dihydroquinolin-4-ones to tetrahydroquinolines.
- This method typically yields C4-unsubstituted products and is thus less suitable for preparing 4-ethyl derivatives directly.
One-Step Ambient Temperature Multi-Component Reaction
A patented method (EP0385271B1) describes an efficient one-step synthesis of tetrahydroquinolines under mild conditions:
- Reactants include aniline salts, thiol or sodium sulfinate compounds, and enolizable alkyl aldehydes.
- The reaction proceeds at ambient temperature (15°C to 30°C) and atmospheric pressure, typically completing within 1–2 hours.
- Nucleophilic reagents are used to arrest the reaction at the tetrahydroquinoline stage, preventing overoxidation to quinolines.
- For 4-ethyl-1,2,3,4-tetrahydroquinoline, aniline salt with an appropriate alkyl substituent (ethyl) reacts with thiol/sulfinate and an aldehyde to yield the product with high purity and no quinoline contamination.
- This method avoids heating and long reaction times typical of older methods and allows introduction of functional groups at the 4-position in a single step.
Pictet-Spengler Reaction and Related Cyclizations
- The Pictet-Spengler reaction is a classical method for synthesizing tetrahydroisoquinolines and related compounds.
- Although primarily used for isoquinoline derivatives, adaptations of this cyclization have been applied to quinoline systems.
- For example, the reaction of β-phenethylamines with ethyl methylthioacetate in the presence of phenyliodine(III) bis(trifluoroacetate) (PIFA) yields tetrahydroisoquinoline derivatives in moderate to good yields.
- While this exact method targets isoquinolines, similar acid-catalyzed or oxidative cyclizations can be adapted for tetrahydroquinolines, including 4-ethyl derivatives.
- The Pictet-Spengler approach generally involves iminium ion intermediates formed from aldehydes and amines, followed by cyclization.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The patented ambient temperature synthesis method is notable for its operational ease and environmental friendliness, eliminating the need for heating and prolonged reaction times.
- The use of nucleophilic reagents in the reaction mixture is a novel aspect that prevents overreaction to quinolines and allows functional group introduction at the 4-position.
- Attempts to reduce quinoline derivatives directly often suffer from complex mixtures and side reactions, indicating the need for controlled conditions or alternative synthetic routes.
- Pictet-Spengler cyclizations, while classical and robust for isoquinolines, require adaptation for quinoline systems but offer a valuable synthetic strategy for tetrahydroquinoline derivatives.
- Recent literature reviews emphasize domino and cascade reactions, metal-promoted processes, and reductive amination sequences as promising synthetic routes for tetrahydroquinolines, though specific data on 4-ethyl derivatives remain limited.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-hydroxy lactams in the presence of hydrogen peroxide (H2O2) and tungstate ions.
Substitution: It participates in electrophilic and nucleophilic substitution reactions, similar to other quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) and tungstate ions.
Substitution: Various electrophiles and nucleophiles under suitable conditions.
Major Products:
Oxidation: N-hydroxy lactams.
Substitution: Substituted tetrahydroquinoline derivatives.
Scientific Research Applications
Chemical Synthesis Applications
Building Block for Complex Molecules
4-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the construction of more complex molecular architectures due to its ability to undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions allow for the introduction of diverse functional groups that enhance the compound's biological activity and pharmacokinetic properties .
Asymmetric Catalysis
The compound is also employed as a chiral scaffold in asymmetric catalysis. Its unique structure aids in the development of enantiomerically enriched products that are essential in pharmaceutical chemistry.
Biological Applications
Neuroprotective Effects
Recent studies have highlighted the potential neuroprotective effects of this compound. Research indicates that it acts as a dopamine D2 receptor antagonist, which can modulate neurotransmission and may offer therapeutic benefits in neurological disorders such as Parkinson's disease .
Antihypertensive Properties
The compound has been investigated for its antihypertensive effects by inhibiting angiotensin II receptors. This mechanism suggests its potential use in treating hypertension and related cardiovascular conditions .
Structural Activity Relationship (SAR)
The structural modifications of this compound significantly influence its biological activities. The presence of the ethyl group at the 4-position enhances binding affinity to specific receptors compared to other derivatives of tetrahydroquinoline .
Case Studies
- Dopamine D2 Receptor Antagonism : A study demonstrated that derivatives of tetrahydroquinoline exhibited varying affinities for dopamine receptors. The 4-ethyl modification resulted in enhanced receptor binding compared to non-substituted analogs .
- Antihypertensive Activity : Clinical trials have shown that compounds similar to this compound can effectively lower blood pressure by blocking angiotensin II receptors. This provides a pathway for further exploration into its therapeutic applications in hypertension management .
Mechanism of Action
The mechanism of action of 4-ethyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. One notable mechanism is the inhibition of calpain-mediated cleavage of CDK5 natural precursor p35, which prevents the formation of the CDK5/p25 complex and subsequent hyperphosphorylation of tau .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Conformational Comparisons
The ethyl substituent at the 4-position distinguishes 4-ethyl-1,2,3,4-tetrahydroquinoline hydrochloride from other tetrahydroquinoline derivatives. Key structural comparisons include:
Key Observations :
Yield Comparison :
- 5-Bromo-1,2,3,4-tetrahydroquinoline HCl: 89% yield via reflux in ethanol .
- 1-Benzylsulfonyl-1,2,3,4-tetrahydroquinoline: High purity achieved via recrystallization (ethyl acetate/hexane) .
Pharmacological Activity
Key Findings :
- Tetrahydroisoquinoline derivatives generally exhibit higher neurotropic activity than tetrahydroquinolines due to enhanced aromatic interactions .
- Electron-withdrawing groups (e.g., nitro, bromo) increase receptor binding in psychotropic assays but may reduce solubility .
Physicochemical Properties
| Property | 4-Ethyl-THQ HCl | 5-Bromo-THQ HCl | 7-Nitro-THIQ HCl |
|---|---|---|---|
| Solubility in Water | High (HCl salt) | Moderate | Low |
| Melting Point | Not reported | Not reported | >200°C (predicted) |
| Stability | Stable | Light-sensitive | Hygroscopic |
Notes:
- Hydrochloride salts improve aqueous solubility, critical for intravenous formulations .
- Nitro and bromo substituents may necessitate stabilization via co-solvents or buffering agents .
Biological Activity
4-Ethyl-1,2,3,4-tetrahydroquinoline hydrochloride is a compound within the tetrahydroquinoline class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a bicyclic structure with an ethyl group at the 4-position. This modification can significantly influence its biological activity and pharmacokinetic properties. The compound is soluble in water due to its hydrochloride form, enhancing its applicability in biological studies.
Neuroprotective Effects
Research indicates that this compound exhibits potential neuroprotective properties. It acts as a dopamine D2 receptor antagonist, which may help in modulating neurotransmission and protecting against neurodegenerative diseases. Similar compounds have shown efficacy in reducing oxidative stress and preventing neuronal cell death in various models of neurotoxicity .
Antihypertensive Properties
The compound has also been studied for its antihypertensive effects by inhibiting angiotensin II receptors. This action suggests a potential role in managing hypertension and related cardiovascular conditions.
Anticancer Activity
In vitro studies have demonstrated the anticancer potential of tetrahydroquinoline derivatives. Compounds structurally similar to 4-ethyl-1,2,3,4-tetrahydroquinoline have shown significant growth inhibition in various cancer cell lines, including lung carcinoma (H460), prostate carcinoma (DU145), and breast adenocarcinoma (MCF7). The incorporation of aryl groups into the tetrahydroquinoline structure has been associated with enhanced antiproliferative effects .
The biological activity of this compound can be attributed to several mechanisms:
- Dopamine Receptor Modulation : By antagonizing dopamine D2 receptors, the compound can alter neurotransmitter dynamics in the brain.
- Antioxidant Activity : It may reduce free radical generation and oxidative stress within neuronal cells .
- Inhibition of Pro-inflammatory Mediators : Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α in models of inflammation .
Table 1: Summary of Biological Activities
Case Study: Neuroprotection in Glutamate-Induced Toxicity
A study comparing 1-methyl-1,2,3,4-tetrahydroisoquinoline with other tetrahydroisoquinolines demonstrated that specific derivatives could prevent glutamate-induced cell death in neuronal cultures. This suggests that modifications at specific positions on the tetrahydroquinoline scaffold could enhance neuroprotective effects .
Q & A
Q. Key Variables Affecting Yield :
Advanced: How can stereochemical outcomes (cis/trans isomers) be controlled during synthesis?
Methodological Answer:
Stereoselectivity is influenced by catalyst choice and reaction mechanism:
- Chiral auxiliaries : Use enantiopure starting materials or chiral catalysts (e.g., InCl₃) to bias cyclization pathways .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring cis-isomers, while non-polar solvents (e.g., toluene) may favor trans .
- Post-synthesis resolution : Column chromatography (2% ethyl acetate/hexane) or recrystallization can separate isomers, as demonstrated in .
Example :
AlCl₃-mediated demethylation in chlorobenzene selectively yields cis-dihydroxy derivatives due to steric hindrance .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C) : Assigns proton environments and confirms substitution patterns.
- X-ray crystallography : Resolves absolute configuration (e.g., used single-crystal XRD to confirm biphenyl-substituted derivatives) .
- HPLC-MS : Validates purity (>95%) and molecular weight, especially for hydrochloride salts .
Q. Validation Workflow :
Confirm molecular structure via NMR/XRD.
Assess purity via HPLC (C18 column, acetonitrile/water gradient).
Quantify chloride content by ion chromatography .
Advanced: How can researchers resolve contradictions in catalytic efficiency data across studies?
Methodological Answer:
Discrepancies often arise from:
- Catalyst deactivation : Ionic liquids may lose activity due to moisture absorption; pre-drying at 100°C restores performance .
- Substrate scope limitations : A catalyst effective for ethyl-substituted quinolines may fail for bulkier groups (e.g., biphenyl derivatives) .
- Reaction scale : Bench-scale yields (1 mmol) may not translate to industrial scales due to heat/mass transfer limitations.
Q. Mitigation Strategies :
| Issue | Solution | Example |
|---|---|---|
| Low reproducibility | Standardize solvent purity (±0.5% H₂O) | Use anhydrous CH₂Cl₂ |
| Conflicting isomer ratios | Optimize solvent polarity | DCM vs. toluene for cis/trans |
Basic: What green chemistry principles apply to synthesizing this compound?
Methodological Answer:
Q. Metrics Comparison :
| Method | E-factor* | PMI** |
|---|---|---|
| Conventional H₃PO₄ | 8.2 | 12.5 |
| Ionic liquid | 1.5 | 2.0 |
| *E-factor = waste (kg)/product (kg); **PMI = Process Mass Intensity . |
Advanced: How can bioactivity assays be designed to evaluate 4-ethyl-1,2,3,4-tetrahydroquinoline derivatives?
Methodological Answer:
- Anticancer screening : Use MTT assays on HepG2 or MCF-7 cells, with IC₅₀ calculations ( used AlCl₃-demethylated derivatives) .
- Antioxidant activity : DPPH radical scavenging assays at 0.1–1.0 mM concentrations .
- Structural optimization : Introduce electron-withdrawing groups (e.g., Cl) at C-7 to enhance activity .
Data Interpretation :
Contradictions in IC₅₀ values may arise from cell line variability or hydrochloride salt dissociation kinetics. Control pH at 7.4 in assay buffers .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
- Moisture control : Use desiccants (silica gel) to avoid hydrochloride salt hydrolysis .
- Purity monitoring : Reassess via HPLC every 6 months; degradation >5% warrants repurification .
Advanced: How can computational methods aid in optimizing synthesis or bioactivity?
Methodological Answer:
- DFT calculations : Predict transition states for stereoselective steps (e.g., cyclization barriers) .
- Molecular docking : Screen derivatives against target proteins (e.g., topoisomerase II for anticancer activity) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
